molecular formula C7H4N2O2S B12641427 4-Nitro-2,1-benzisothiazole CAS No. 24245-98-5

4-Nitro-2,1-benzisothiazole

Cat. No.: B12641427
CAS No.: 24245-98-5
M. Wt: 180.19 g/mol
InChI Key: HWKSTSIAJNQQEZ-UHFFFAOYSA-N
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Description

4-Nitro-2,1-benzisothiazole is a heterocyclic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a nitro group at the fourth position of the benzisothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,1-benzisothiazole typically involves the nitration of 2,1-benzisothiazole. One common method is the electrophilic nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2,1-benzisothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitro-2,1-benzisothiazole has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The biological activity of 4-Nitro-2,1-benzisothiazole is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes and disrupt cellular pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 2-Nitro-1,3-benzisothiazole
  • 5-Nitro-2,1-benzisothiazole
  • 3-Nitro-2,1-benzisothiazole

Comparison: 4-Nitro-2,1-benzisothiazole is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activityFor instance, the position of the nitro group can affect the compound’s ability to undergo specific reactions and interact with biological targets .

Properties

IUPAC Name

4-nitro-2,1-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)7-3-1-2-6-5(7)4-12-8-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKSTSIAJNQQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947071
Record name 4-Nitro-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24245-98-5
Record name CCRIS 8321
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024245985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitro-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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